Bienvenue dans la boutique en ligne BenchChem!

2-(3-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Physicochemical profiling Drug-likeness Lead optimization

2-(3-Methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide (CAS 2034308-36-4) is a synthetic small molecule with molecular formula C19H20N4O2 and molecular weight 336.395 g/mol. Its structure combines a 3-methoxyphenylacetamide moiety with a 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl methylamine linker, placing it within the broader chemotype of pyrazolyl-pyridinyl amides.

Molecular Formula C19H20N4O2
Molecular Weight 336.395
CAS No. 2034308-36-4
Cat. No. B2435786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide
CAS2034308-36-4
Molecular FormulaC19H20N4O2
Molecular Weight336.395
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC(=CC=C3)OC
InChIInChI=1S/C19H20N4O2/c1-23-18(6-7-22-23)16-8-15(11-20-13-16)12-21-19(24)10-14-4-3-5-17(9-14)25-2/h3-9,11,13H,10,12H2,1-2H3,(H,21,24)
InChIKeyBMVPFFCLUVABPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide (CAS 2034308-36-4) Procurement-Relevant Identity


2-(3-Methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide (CAS 2034308-36-4) is a synthetic small molecule with molecular formula C19H20N4O2 and molecular weight 336.395 g/mol. Its structure combines a 3-methoxyphenylacetamide moiety with a 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl methylamine linker, placing it within the broader chemotype of pyrazolyl-pyridinyl amides. Publicly available authoritative annotation for this specific compound is currently sparse; principal physicochemical properties have been computed and archived in the MMsINC database [1]. No dedicated primary research paper or patent explicitly profiling this molecule as a lead entity was identified in the accessible literature at the time of analysis.

Why Identical Scoping of 2-(3-Methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide Against Close Analogs Is Not Supported by Current Public Data


Within the pyrazolyl-pyridinyl acetamide family, small structural perturbations (e.g., repositioning of the methoxy group, variation of the N-heteroaryl attachment, or modification of the acetamide substituent) can profoundly alter target engagement, selectivity, and physicochemical behavior. However, for the specific compound 2-(3-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide, the public domain presently lacks head-to-head pharmacological or physicochemical comparator studies against its closest regioisomers or acyl variants. Consequently, a user cannot currently rely on published quantitative substitution risk assessments, and any direct replacement of this compound with an in-class analog must be treated as an unvalidated change with unknown functional consequences. The computed baseline properties (logP ~3.24, logS ~ -4.14, zero Lipinski violations) [1] provide a starting point for differentiation only when matched against similarly computed values for specific comparators, which are not yet published in aggregated form for this exact scaffold.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide (CAS 2034308-36-4): Current Status


Physicochemical Baseline: Computed logP, logS, and Drug-Likeness Parameters

The MMsINC database reports computed physicochemical properties for this compound: SlogP = 3.2418, logS = -4.13781, hydrogen bond donors = 1, hydrogen bond acceptors = 4, and zero violations of Lipinski's Rule of Five [1]. These values define the molecule's baseline solubility and permeability profile. In the absence of experimentally measured comparator data, these computed parameters can serve as a preliminary filter when evaluating this compound against other virtual screening hits or commercial compound libraries. However, this is a single-point measurement without an experimental comparator, and thus the evidence strength for true differentiation is low.

Physicochemical profiling Drug-likeness Lead optimization

Lack of Direct Comparator Biological Activity Data in Primary Literature or Patents

An exhaustive search of PubMed, Google Patents, ChEMBL, and BindingDB for this specific compound (by name, CAS number, and substructure similarity) did not return any primary research article or granted patent that quantitatively reports biological activity (e.g., IC50, Kd, Ki, EC50) for this exact molecule in a direct head-to-head comparison with a structurally defined analog [1][2]. BindingDB entries BDBM50358204 and BDBM50247349, which appeared in initial similarity searches, correspond to chemically distinct entities (apitolisib and a PRMT3 ligand, respectively) and are not related to the compound of interest [1][2]. The Google Patents search also did not retrieve a document containing this specific molecule as a exemplified compound with disclosed activity [2]. Consequently, no quantitative differentiation evidence can be constructed.

Target engagement Selectivity profiling Chemical biology

Application Scenarios for 2-(3-Methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide Based on Current Evidence


Chemical Library Screening and Hit-to-Lead Expansion

Given its computed drug-like properties (zero Lipinski violations) [1], this compound may serve as a viable entry point for random or targeted screening campaigns in academic or industrial settings, provided internal selectivity and potency data are generated. Its structural novelty within the purchasable chemical space could offer a fresh chemotype for targets where pyrazolyl-pyridinyl amides have shown precedent activity.

Physicochemical Property Benchmarking and Model Validation

The compound's well-defined computed properties (logP, logS, hydrogen bonding capacity) [1] make it a candidate for inclusion in computational model validation sets, particularly for testing predictive algorithms of solubility, permeability, or metabolic stability in the absence of confounding biological data.

Negative Control or Inactive Comparator in Assay Development

If future in-house profiling confirms a lack of activity on a primary target of interest while retaining the same core scaffold, this compound could become a valuable negative control for counter-screening, although this application remains speculative until such data is generated.

Synthetic Chemistry Method Development

The compound's multi-functional architecture (amide linkage, pyrazole-pyridine biaryl, methoxyphenyl ring) makes it a suitable test substrate for developing or optimizing synthetic methodologies (e.g., amidation, cross-coupling, functional group tolerance) without the complexity of a heavily functionalized drug molecule.

Quote Request

Request a Quote for 2-(3-methoxyphenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.